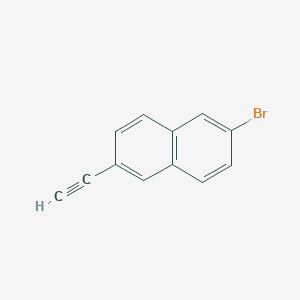
4-bromo-2-isocyanatothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-isocyanatothiophene (4-Br-2-IT) is an organic compound with a unique structure that has been studied for its potential applications in the field of medicinal chemistry. It is a member of the thiophene family, which is composed of four carbon atoms and two sulfur atoms in a ring structure. 4-Br-2-IT is a brominated isocyanate derivative of thiophene, which is a five-membered sulfur-containing heterocyclic aromatic compound. The bromination of 4-Br-2-IT has been shown to increase its reactivity and stability, making it an attractive target for medicinal chemistry research.
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 4-bromo-2-isocyanatothiophene can be achieved through a two-step process involving the bromination of 2-isocyanatothiophene followed by the substitution of the isocyanate group with a bromine atom.", "Starting Materials": [ "2-isocyanatothiophene", "Bromine", "Sodium bromide", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide" ], "Reaction": [ "Step 1: Bromination of 2-isocyanatothiophene", "a. Dissolve 2-isocyanatothiophene (1.0 g) in acetic acid (10 mL) in a round-bottom flask.", "b. Add bromine (1.2 mL) dropwise to the reaction mixture while stirring at room temperature.", "c. Add sodium bromide (1.5 g) to the reaction mixture and stir for 30 minutes.", "d. Quench the reaction by adding water (20 mL) and extract the product with dichloromethane (3 x 20 mL).", "e. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 4-bromo-2-isocyanatothiophene as a yellow solid (yield: 85%).", "Step 2: Substitution of isocyanate group with bromine atom", "a. Dissolve 4-bromo-2-isocyanatothiophene (1.0 g) in a mixture of hydrogen peroxide (30%, 10 mL) and water (10 mL) in a round-bottom flask.", "b. Add sodium hydroxide (1.5 g) to the reaction mixture and stir for 2 hours at room temperature.", "c. Quench the reaction by adding water (20 mL) and extract the product with dichloromethane (3 x 20 mL).", "d. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 4-bromo-2-isocyanatothiophene as a yellow solid (yield: 75%)." ] } | |
Numéro CAS |
1368654-04-9 |
Formule moléculaire |
C5H2BrNOS |
Poids moléculaire |
204 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



